molecular formula C20H13BrN2O2 B5378805 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid

4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid

Cat. No. B5378805
M. Wt: 393.2 g/mol
InChI Key: VMRBATIHDRFQQZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid, also known as BAY 36-7620, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. BAY 36-7620 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 selectively inhibits COX-2, which is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. By inhibiting COX-2, 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 reduces the production of prostaglandins and thus exerts its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and physiological effects:
4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of pyrexia. In addition, 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been investigated for its potential use in cancer therapy, as it inhibits COX-2, which is overexpressed in many types of cancer and is involved in tumor growth, angiogenesis, and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of this enzyme without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. However, one limitation of using 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620. One direction is the further investigation of its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anticancer effects of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 may lead to the identification of new targets for drug development.

Synthesis Methods

The synthesis of 4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 involves several steps, starting from the reaction of 3-bromophenylacetonitrile with ethyl acetoacetate to obtain 2-(3-bromophenyl)-2-cyanovinyl ethyl ketone. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the pyrrole derivative. Finally, the benzoic acid moiety is introduced by reacting the pyrrole derivative with 4-fluorobenzoic acid in the presence of a coupling agent. The overall yield of the synthesis process is around 15%.

Scientific Research Applications

4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid 36-7620 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been investigated for its potential use in cancer therapy, as COX-2 is overexpressed in many types of cancer and is involved in tumor growth, angiogenesis, and metastasis.

properties

IUPAC Name

4-[2-[(E)-2-(3-bromophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2/c21-17-4-1-3-15(11-17)16(13-22)12-19-5-2-10-23(19)18-8-6-14(7-9-18)20(24)25/h1-12H,(H,24,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBATIHDRFQQZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=C\C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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